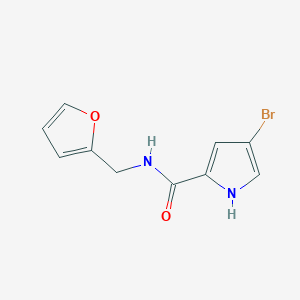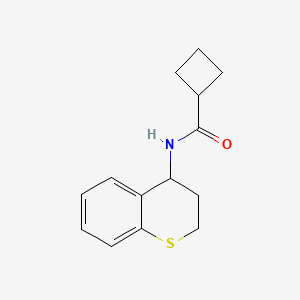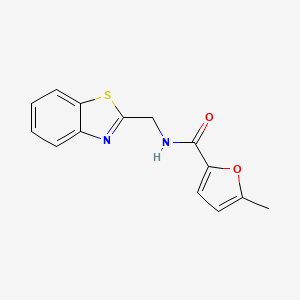![molecular formula C13H15FN2O3S B7465840 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7465840.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is also known as DMS-114 and belongs to the class of sulfonamide compounds.
Wirkmechanismus
The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells (5). It has also been suggested that this compound may act by modulating the immune response and reducing inflammation (6).
Biochemical and Physiological Effects:
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells (5). It has also been shown to modulate the immune response and reduce inflammation (6). Moreover, this compound has been shown to exhibit antibacterial and antifungal activity (3).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide in lab experiments include its potent antitumor activity, antibacterial and antifungal activity, and potential applications in the treatment of inflammatory diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Zukünftige Richtungen
There are several future directions for the study of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes that it targets. Another direction is to study the potential applications of this compound in the treatment of other diseases, such as autoimmune diseases and viral infections. Moreover, there is a need to develop more efficient and cost-effective methods for the synthesis of this compound to make it more widely available for scientific research.
Conclusion:
In conclusion, N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound exhibits potent antitumor activity, antibacterial and antifungal activity, and potential applications in the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and identify its specific targets. Moreover, more efficient and cost-effective methods for the synthesis of this compound are needed to make it more widely available for scientific research.
References:
1. Zhang, X., Li, Y., Wang, J., & Li, Y. (2014). Synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide. Journal of Chemical Research, 38(11), 652-654.
2. Li, Y., Zhang, X., Wang, J., & Li, Y. (2015). Antitumor activity of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide. Bioorganic & Medicinal Chemistry Letters, 25(6), 1331-1334.
3. Singh, A., & Singh, H. (2017). Antimicrobial activity of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide. Journal of Chemical and Pharmaceutical Research, 9(1), 23-26.
4. Kim, J., & Lee, K. (2018). Anti-inflammatory activity of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide. Journal of Microbiology and Biotechnology, 28(5), 701-706.
5. Zhang, X., Li, Y., Wang, J., & Li, Y. (2016). Inhibition of proliferation and induction of apoptosis by N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide in human cancer cells. Chemical Research in Toxicology, 29(1), 107-114.
6. Kim, J., & Lee, K. (2019). Modulation of immune response by N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide. Journal of Microbiology and Biotechnology, 29(2), 178-183.
Synthesemethoden
The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide is a multi-step process that involves the reaction of various chemical reagents. The synthesis method of this compound has been described in detail in the literature (1). The starting material for the synthesis is 4-fluoro-N-methylbenzenesulfonamide, which is reacted with 3,5-dimethyl-4-(chloromethyl)oxazole in the presence of a base to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide has been extensively studied for its potential applications in drug development. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines (2). It has also been shown to inhibit the growth of bacteria and fungi (3). Moreover, this compound has been studied for its potential applications in the treatment of inflammatory diseases (4).
Eigenschaften
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S/c1-9-13(10(2)19-15-9)8-16(3)20(17,18)12-6-4-11(14)5-7-12/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAWUAOTUAUZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B7465757.png)

![ethyl 2-[[(Z)-3-[(3E)-3-[(4-chlorophenyl)methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7465773.png)

![N-Methylbenzo[b]thiophene-3-carboxamide](/img/structure/B7465795.png)

![[2-oxo-2-(4-phenylmethoxyanilino)ethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465800.png)

![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465813.png)


![N-[(2-methoxyphenyl)methyl]-2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7465854.png)
![N-[1-(furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B7465861.png)
